REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:20])[CH2:3][N:4]([CH2:16][CH:17]([OH:19])[CH3:18])[CH2:5][CH2:6][N:7]([CH2:12][CH:13]([OH:15])C)[CH2:8][CH:9]([OH:11])[CH3:10].OCCN(CCO)CCN(CCO)CCO>>[OH:15][CH2:13][CH2:12][N:7]([CH2:8][CH:9]([OH:11])[CH3:10])[CH2:6][CH2:5][N:4]([CH2:16][CH:17]([OH:19])[CH3:18])[CH2:3][CH:2]([OH:1])[CH3:20]
|
Name
|
hydroxyalkylated ethylenediamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCN(CCO)CCO)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCN(CC(C)O)CC(C)O)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |